molecular formula C31H33N5O5S2 B11220200 ethyl 2-(2-((4-benzyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

ethyl 2-(2-((4-benzyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11220200
M. Wt: 619.8 g/mol
InChI Key: MXZIRXULSKLJFW-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a benzothiophene moiety, and multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the triazole ring, the introduction of the benzothiophene moiety, and the attachment of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings and functional groups in the compound can participate in substitution reactions, such as nucleophilic or electrophilic aromatic substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and the target functional groups.

Scientific Research Applications

ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other triazole-containing molecules and benzothiophene derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of ETHYL 2-{2-[(4-BENZYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C31H33N5O5S2

Molecular Weight

619.8 g/mol

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C31H33N5O5S2/c1-3-41-30(39)27-23-11-7-8-12-24(23)43-29(27)33-26(37)19-42-31-35-34-25(36(31)18-20-9-5-4-6-10-20)17-32-28(38)21-13-15-22(40-2)16-14-21/h4-6,9-10,13-16H,3,7-8,11-12,17-19H2,1-2H3,(H,32,38)(H,33,37)

InChI Key

MXZIRXULSKLJFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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